molecular formula C12H12N2O3S B13311505 2-(Benzyloxy)pyridine-3-sulfonamide

2-(Benzyloxy)pyridine-3-sulfonamide

Cat. No.: B13311505
M. Wt: 264.30 g/mol
InChI Key: HUVJVGFZOBGZFZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridine-3-sulfonamide is an organic compound with the molecular formula C12H12N2O3S This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 2-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 2-chloropyridine with benzyl alcohol in the presence of a base such as sodium hydride.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzyloxy-substituted pyridine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzyloxy)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)pyridine-3-sulfonamide is not well-documented. based on the structure, it is likely to interact with biological targets through its sulfonamide group, which can form hydrogen bonds with enzyme active sites, potentially inhibiting enzyme activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Benzyloxypyridine: Similar structure but lacks the sulfonamide group.

    Pyridine-3-sulfonamide: Lacks the benzyloxy group.

    Benzenesulfonamide: Lacks the pyridine ring and benzyloxy group.

Uniqueness: 2-(Benzyloxy)pyridine-3-sulfonamide is unique due to the presence of both the benzyloxy and sulfonamide groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-phenylmethoxypyridine-3-sulfonamide

InChI

InChI=1S/C12H12N2O3S/c13-18(15,16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,16)

InChI Key

HUVJVGFZOBGZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)S(=O)(=O)N

Origin of Product

United States

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